![molecular formula C21H19N3O2S2 B2630394 2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione CAS No. 303787-60-2](/img/structure/B2630394.png)
2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C21H19N3O2S2 and its molecular weight is 409.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
It is known that thieno[2,3-d]pyrimidine derivatives, which are structurally related to this compound, have shown remarkable biological properties, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities .
Mode of Action
It is known that thieno[2,3-d]pyrimidine derivatives interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Thieno[2,3-d]pyrimidine derivatives are known to affect various biochemical pathways, leading to their downstream effects .
Pharmacokinetics
In silico adme profiling and physiochemical properties predict drug-like properties with a very low toxic effect .
Result of Action
Thieno[2,3-d]pyrimidine derivatives are known to have remarkable biological properties, such as anticancer, antibacterial, anti-inflammatory, antiviral, and antimalarial activities .
Análisis Bioquímico
Biochemical Properties
It is known that thieno[2,3-d]pyrimidines interact with various enzymes, proteins, and other biomolecules . They are known to inhibit kinases , which are enzymes that add phosphate groups to other molecules. This can affect many cellular processes, as phosphorylation is a key regulatory mechanism in cells .
Cellular Effects
Thieno[2,3-d]pyrimidines have been shown to have significant effects on cell function . They can influence cell signaling pathways, gene expression, and cellular metabolism . For example, they have been shown to inhibit the production of pro-inflammatory cytokines and inflammatory mediators .
Molecular Mechanism
The exact molecular mechanism of action of 2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione is not known. Thieno[2,3-d]pyrimidines are known to exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, they have been shown to inhibit kinases, which can affect many cellular processes .
Temporal Effects in Laboratory Settings
Thieno[2,3-d]pyrimidines have been shown to have long-term effects on cellular function . They are also known to be metabolically stable in human, rat, and mouse liver microsomes, with an optimum half-life and intrinsic clearance .
Dosage Effects in Animal Models
Thieno[2,3-d]pyrimidines have been shown to have significant effects in animal models .
Metabolic Pathways
Thieno[2,3-d]pyrimidines are known to interact with various enzymes and cofactors .
Transport and Distribution
Thieno[2,3-d]pyrimidines are known to interact with various transporters and binding proteins .
Subcellular Localization
Thieno[2,3-d]pyrimidines are known to be involved in various cellular processes .
Propiedades
IUPAC Name |
2-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-12-22-18(17-15-8-4-5-9-16(15)28-19(17)23-12)27-11-10-24-20(25)13-6-2-3-7-14(13)21(24)26/h2-3,6-7H,4-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCZEGLCJMSFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCCN4C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl N-[(2E)-2-cyano-2-{[(3-cyanothiophen-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2630311.png)
![2-ethoxy-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2630312.png)
![(3R,4S)-N-[(1S)-1-[4-(dimethylamino)phenyl]ethyl]-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2630313.png)
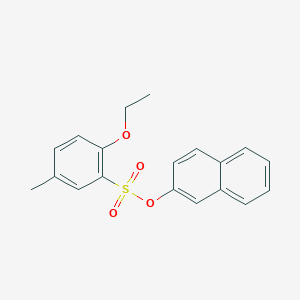
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2630316.png)
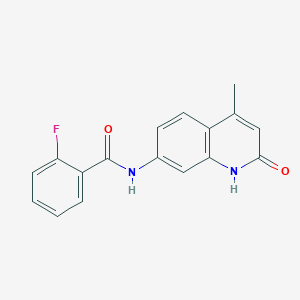
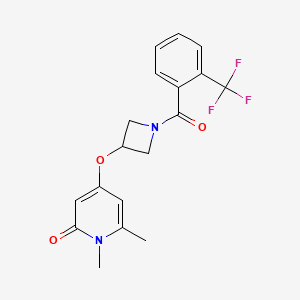
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2630322.png)
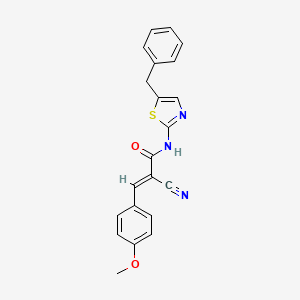
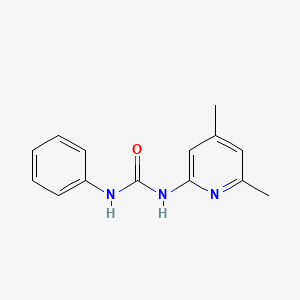
![ethyl 1-(2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2630327.png)
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate](/img/structure/B2630330.png)
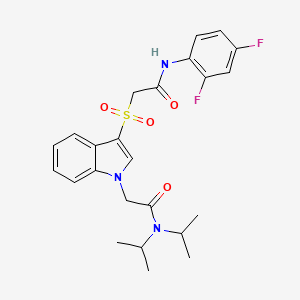
![6-(3,4-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2630334.png)
